(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Beschreibung
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic non-proteinogenic amino acid characterized by a rigid 3-azabicyclo[3.1.0]hexane scaffold with stereochemical specificity at positions 1, 2, and 4. This compound serves as a critical intermediate in pharmaceutical synthesis and enzyme inhibition studies. Key properties include:
- Molecular Formula: C₆H₉NO₂
- Molecular Weight: 127.14 g/mol
- Melting Point: 224–230 °C (decomposes in water/acetone)
- Boiling Point: 280 °C
- pKa: 2.38 ± 0.20 (predicted acidic proton) .
Its stereochemistry and bicyclic structure confer unique conformational constraints, making it valuable for drug design, particularly in targeting proteases and fatty acid-binding proteins (FABPs) .
Eigenschaften
IUPAC Name |
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-4-1-3(4)2-7-5/h3-5,7H,1-2H2,(H,8,9)/t3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDOTWVUXVXVDR-WDCZJNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454134 | |
| Record name | (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33294-81-4, 22255-16-9 | |
| Record name | (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . This method allows for the efficient and modular preparation of the compound, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. The process may include steps such as cycloaddition, purification, and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,5S)-3-azabicyclo[310]hexane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on biological systems.
Medicine
In medicine, (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Structural Modifications
Protecting Group Derivatives
Halogenated Derivatives
Amino Acid-Conjugated Derivatives
Biologische Aktivität
(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, also known as rel-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, is a bicyclic compound with significant biological relevance. Its structure offers unique properties that make it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : rel-(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- CAS Number : 74984-02-4
- Molecular Formula : C6H9NO2
- Molecular Weight : 127.14 g/mol
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The compound has been studied for its potential as an inhibitor of certain proteases and for its neuroprotective effects.
Inhibition Studies
Research has shown that derivatives of the azabicyclo structure can act as potent inhibitors of specific enzymes such as SARS-CoV-2 main protease (Mpro). For instance, modifications to the bicyclic structure have led to compounds with improved inhibitory activity against viral proteases, showcasing the potential of this scaffold in antiviral drug development .
Neuroprotective Effects
Studies have indicated that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological effects and therapeutic potential of this compound:
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits good oral bioavailability and metabolic stability. The compound's half-life and distribution suggest it could be effective in clinical settings for various indications.
Q & A
Q. What are the common synthetic strategies for (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid?
Methodological Answer: Key synthetic routes involve:
- Copper-mediated intramolecular cyclopropanation : N-allyl enamine carboxylates undergo cyclization using CuBr under aerobic conditions or CuBr₂/PhIO₂ systems to form 3-azabicyclo[3.1.0]hex-2-enes. Subsequent reduction with NaBH₃CN and acetic acid yields the bicyclohexane scaffold .
- Hydrolysis of protected derivatives : For example, tert-butoxycarbonyl (Boc)-protected intermediates are hydrolyzed using LiOH in THF/water, followed by acidification to isolate the carboxylic acid .
- Stereoselective synthesis : Adjusting reaction conditions (e.g., solvent, temperature) during cyclopropanation allows control over cis/trans stereochemistry. Chiral resolution via diastereomeric salt formation or chiral chromatography isolates the desired (1R,2S,5S) isomer .
Q. Table 1: Comparison of Synthetic Methods
Q. How is computational modeling applied to study interactions of this compound with biological targets?
Methodological Answer:
- Molecular docking : Used to predict binding modes to enzymes like SARS-CoV-2 3CL protease. For example, derivatives of this scaffold show strong binding affinity (ΔG < -8.5 kcal/mol) due to hydrogen bonding with catalytic residues (e.g., His41, Cys145) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values < 2.0 Å indicate stable binding .
- Free-energy perturbation (FEP) : Quantifies binding energy contributions of substituents (e.g., tert-butyl groups enhance hydrophobic interactions) .
Q. Table 2: Computational Binding Data for SARS-CoV-2 3CL Protease Inhibitors
| Compound ID | Binding Affinity (ΔG, kcal/mol) | Key Interactions | Method | Reference |
|---|---|---|---|---|
| MI-09 | -9.2 | His41 H-bond, Cys145 covalent | X-ray (1.85 Å) | |
| Cpd 1 (Ev3) | -8.7 | Glu166 salt bridge | Docking/MD |
Q. What analytical techniques are used to confirm stereochemistry and purity?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration (e.g., PDB ID 7VH8 for MI-09) .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H (hexane/isopropanol eluent) .
- NMR spectroscopy : Key signals include bicyclohexane ring protons (δ 1.2–2.8 ppm) and carboxy protons (δ 10–12 ppm). NOESY confirms spatial proximity of substituents .
Advanced Research Questions
Q. How can diastereoselective synthesis of bicyclohexane derivatives be optimized?
Methodological Answer:
- Reductive stereocontrol : NaBH₃CN in acetic acid reduces 3-azabicyclo[3.1.0]hex-2-enes with >90% diastereoselectivity for the cis isomer .
- Calcium-catalyzed cyclopropanation : Yields indole- or benzofuran-substituted derivatives with >20:1 dr via π-π stacking interactions .
- Thermodynamic control : Heating trans intermediates in polar solvents (e.g., DMF) promotes isomerization to the cis configuration .
Q. Table 3: Diastereoselectivity in Cyclopropanation
| Catalyst | Substrate | dr (cis:trans) | Conditions | Reference |
|---|---|---|---|---|
| CuBr | N-allyl enamine carboxylate | 3:1 | Aerobic, RT | |
| Ca(OTf)₂ | Indole derivatives | 22:1 | Toluene, 80°C |
Q. How can contradictions in synthetic yields or selectivity be resolved?
Methodological Answer:
- Reaction condition screening : Vary catalysts (Cu vs. Ca), oxidants (PhIO₂ vs. O₂), or solvents (THF vs. DMF) to identify optimal parameters. For example, CuBr₂/PhIO₂ increases cyclization efficiency compared to CuBr .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., ring-opened pyridines) that reduce yields. Adjust stoichiometry or quenching steps to minimize side reactions .
- Computational mechanistic studies : DFT calculations identify transition states favoring desired pathways (e.g., carbocupration vs. radical mechanisms) .
Q. What strategies enhance the compound’s bioavailability in antiviral studies?
Methodological Answer:
- Prodrug design : Esterification of the carboxylic acid (e.g., methyl ester) improves membrane permeability. Hydrolysis in vivo regenerates the active form .
- Peptidomimetic modifications : Covalent bonding to dipeptides (e.g., (S)-2-oxopyrrolidin-3-yl) enhances protease targeting and stability .
- Salt formation : Hydrochloride salts (e.g., EN300-26679258) increase solubility in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
